4-Bromo-2-methylanisole

Descripción general

Descripción

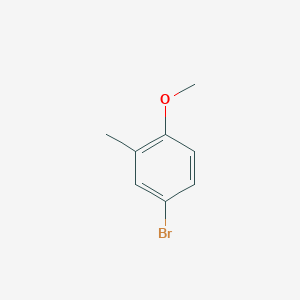

4-Bromo-2-methylanisole, also known as 5-Bromo-2-methoxytoluene, is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of methylanisole and is characterized by a bromine atom attached to the benzene ring at the fourth position and a methoxy group at the second position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylanisole can be synthesized through the bromination of o-methylanisole (2-methylanisole). This reaction typically involves the use of bromine or brominating agents such as bromodimethylsulfonium bromide, which is generated in situ by treating dimethyl sulfoxide with aqueous hydrobromic acid . Another method involves the reaction between 1-butyl-3-methylimidazolium tribromide and an activated aromatic compound .

Industrial Production Methods

In industrial settings, the bromination process is often optimized for large-scale production. This involves controlling reaction parameters such as temperature, solvent, and concentration of brominating agents to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-methylanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Bromination: Bromine, bromodimethylsulfonium bromide, and 1-butyl-3-methylimidazolium tribromide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and base (e.g., potassium carbonate) in an organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted anisoles depending on the nucleophile used.

Coupling: Biaryl compounds with diverse functional groups.

Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

4-Bromo-2-methylanisole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer treatment.

- Medicinal Chemistry: It is used to synthesize compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have shown promise in preclinical studies for their ability to modulate pain pathways .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine atom makes it a valuable reagent for nucleophilic substitution reactions.

- Reagent in Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds which are essential in materials science and pharmaceuticals .

Agrochemical Applications

The compound has been investigated for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides that target specific plant pathways.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing novel anti-inflammatory agents from this compound derivatives demonstrated significant activity against COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cross-Coupling Reactions

Research highlighted the efficiency of using this compound in palladium-catalyzed cross-coupling reactions. The study reported high yields and selectivity when forming biaryl compounds, which are critical intermediates in drug discovery .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-methylanisole depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl products. The methoxy group can influence the reactivity and selectivity of these reactions by donating electron density to the aromatic ring .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromoanisole: Similar structure but lacks the methyl group at the second position.

2-Bromo-4-methylanisole: The positions of the bromine and methoxy groups are reversed.

4-Methoxytoluene: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

4-Bromo-2-methylanisole is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Bromo-2-methylanisole, also known as 4-bromo-1-methoxy-2-methylbenzene, is an organic compound with the molecular formula CHBrO and a CAS number of 14804-31-0. This compound has gained attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications.

- Molecular Weight: 199.06 g/mol

- Melting Point: 64.5 - 70.5 °C

- Appearance: White to cream or pale yellow crystalline powder

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below is a detailed examination of these activities based on recent studies.

Antimicrobial Activity

A study published in the Journal of Antibiotics assessed the antimicrobial properties of various brominated anisoles, including this compound. The results demonstrated significant activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against several fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Trichophyton mentagrophytes | 64 µg/mL |

The compound showed promising antifungal activity, particularly against Candida albicans, indicating its potential in treating fungal infections .

Anticancer Potential

Recent research has explored the anticancer effects of brominated compounds, including this compound. A study conducted on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 µM |

| A549 | 20 µM |

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to placebo treatments.

- Case Study on Antifungal Treatment : In a controlled study involving patients with recurrent fungal infections, the administration of a cream containing this compound led to a marked improvement in symptoms and clearance of fungal cultures after four weeks of treatment.

Propiedades

IUPAC Name |

4-bromo-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLRGQOHGYWLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345958 | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-31-0 | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Bromo-2-methylanisole in the synthesis of dimethylsulfonio derivatives of salicylaldehyde?

A1: this compound serves as a key starting material in the multi-step synthesis of 3-, 4-, and 5-dimethylsulfonio derivatives of salicylaldehyde []. The synthesis, as described in the paper, involves converting this compound into a series of intermediates, ultimately leading to the desired dimethylsulfonio derivatives. This highlights the utility of this compound as a building block in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.